Escaline (hydrochloride)

Overview

Description

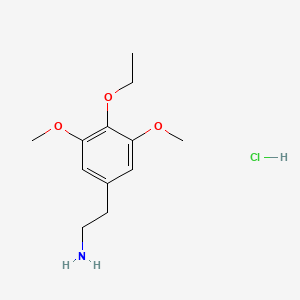

Escaline (hydrochloride) is a psychedelic compound belonging to the phenethylamine class. It is chemically known as 2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine hydrochloride. This compound is an analog of mescaline, a well-known naturally occurring psychedelic found in certain cacti. Escaline is known for its hallucinogenic effects, which are similar to those of mescaline but with some distinct differences in potency and duration .

Mechanism of Action

Target of Action

Escaline (hydrochloride), a psychedelic drug and entheogen of the phenethylamine class of compounds , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

Escaline interacts with its primary target, the serotonin 5-HT2A receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of escaline .

Biochemical Pathways

The activation of the 5-HT2A receptor by escaline triggers a cascade of events in the serotonergic pathways . This includes the release of calcium from the endoplasmic reticulum . The exact downstream effects of these biochemical pathways are still under investigation, but they are believed to contribute to the altered states of consciousness observed with escaline use .

Pharmacokinetics

It is known that escaline is consumed orally . The duration of action is stated to be 8–12 hours , indicating that it has a relatively long half-life in the body.

Result of Action

The molecular and cellular effects of escaline’s action primarily involve the activation of the 5-HT2A receptor and subsequent alterations in serotonergic signaling . This leads to changes in perception, thought, and mood, which are characteristic of psychedelic experiences .

Action Environment

The action, efficacy, and stability of escaline can be influenced by various environmental factors. For instance, the set and setting principle suggests that the outcome of taking a psychedelic drug strongly depends on the mindset of the recipient and the context . This includes factors such as the individual’s mental state, the physical environment, and cultural or ceremonial contexts .

Biochemical Analysis

Biochemical Properties

Escaline (hydrochloride) interacts with key monoamine targets in vitro . It binds with weak to moderately high affinity to the serotonin 5-HT 2A receptor . The compound shows a marginal preference for the 5-HT 2A vs the 5-HT 2C and 5-HT 1A receptors .

Cellular Effects

The cellular effects of Escaline (hydrochloride) are primarily related to its interaction with the serotonin 5-HT 2A receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Escaline (hydrochloride) involves its binding interactions with biomolecules, particularly the serotonin 5-HT 2A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound has a high purity (≥98%) and is stable for at least 5 years when stored at -20°C .

Dosage Effects in Animal Models

The effects of Escaline (hydrochloride) at different dosages in animal models have not been extensively studied. It is known that the compound’s hallucinogenic potency increases with the addition of an α-methyl group or replacement of the 4-methoxy group with an ethoxy or propoxy group .

Metabolic Pathways

It is known that the compound interacts with the serotonin 5-HT 2A receptor, which plays a crucial role in various metabolic processes .

Transport and Distribution

It is known that the compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2), which suggests that it may be transported and distributed within cells and tissues via these solvents .

Subcellular Localization

Given its interaction with the serotonin 5-HT 2A receptor, it is likely that the compound is localized in areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of escaline (hydrochloride) typically involves the ethylation of 3,5-dimethoxyphenethylamine. The process begins with the preparation of 3,5-dimethoxyphenethylamine, which is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of escaline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Escaline (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Escaline can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

Oxidation: Quinones.

Reduction: Corresponding amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

Escaline (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamine derivatives.

Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.

Medicine: Explored for its potential therapeutic effects in psychedelic-assisted therapy.

Industry: Utilized in the development of new psychoactive substances and designer drugs

Comparison with Similar Compounds

Mescaline: Naturally occurring psychedelic with similar hallucinogenic effects but lower potency.

Proscaline: Another mescaline analog with similar effects but different potency and duration.

Isoproscaline: A structural isomer of proscaline with distinct pharmacological properties.

Uniqueness of Escaline: Escaline is unique due to its specific ethoxy substitution at the 4-position, which differentiates it from mescaline and other analogs. This substitution results in a compound with higher potency and a slightly different receptor binding profile, making it a valuable tool in psychedelic research .

Biological Activity

Escaline (hydrochloride), a phenethylamine derivative, is recognized for its significant serotonergic activity, particularly as an agonist at the serotonin 5-HT2A receptor. This compound is structurally related to mescaline and has garnered interest for its potential therapeutic applications and psychoactive effects. This article delves into the biological activity of escaline, exploring its receptor interactions, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Escaline is chemically defined as 4-ethoxy-3,5-dimethoxyphenethylamine hydrochloride. Its molecular formula is with a CAS number of 3166-82-3. The compound's structure allows it to interact with various neurotransmitter receptors, particularly those involved in mood regulation and perception.

Receptor Interaction Profiles

Escaline exhibits a notable binding affinity for the serotonin receptors:

- 5-HT2A Receptor : Escaline's agonist activity at this receptor is reported to be 5 to 8 times greater than that of mescaline . This receptor is crucial for mediating psychedelic effects.

- 5-HT2C Receptor : Similar to its interaction with the 5-HT2A receptor, escaline also binds effectively to the 5-HT2C receptor, although specific binding affinities are less frequently reported.

- Other Receptors : Escaline shows weak to moderate affinities for adrenergic and dopaminergic receptors . Importantly, it does not exhibit significant activity at non-serotonergic targets.

Pharmacological Effects

The pharmacological profile of escaline suggests a range of effects primarily mediated through serotonergic pathways:

- Psychoactive Effects : Due to its potent action on the 5-HT2A receptor, escaline is expected to produce hallucinogenic effects similar to those of other psychedelics.

- Potential Therapeutic Uses : Research indicates potential applications in treating mood disorders and PTSD, leveraging its serotonergic activity .

- Dose-Dependent Effects : Studies suggest effective doses range from 10 to 30 mg/kg , which correlates with observed behavioral changes in animal models .

Research Findings and Case Studies

Recent studies have explored the biological activity of escaline through various experimental frameworks:

Table 1: Summary of Key Research Findings on Escaline

Properties

IUPAC Name |

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYZJKSBSOJZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-82-3 | |

| Record name | Escaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.